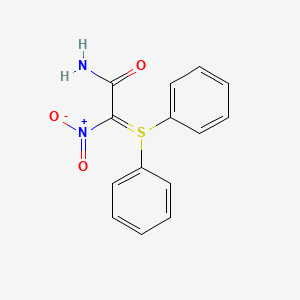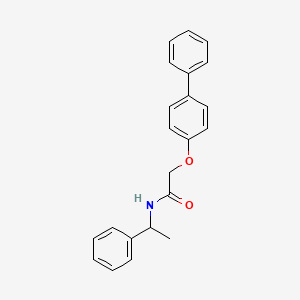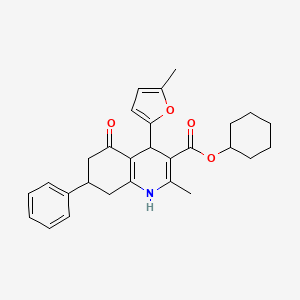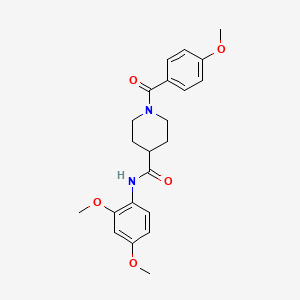![molecular formula C21H13N3O3S B5107609 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid](/img/structure/B5107609.png)
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a cyanoethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid typically involves multiple steps. One common approach starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with appropriate reagents to introduce the furan and cyanoethenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole and furan rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the cyano group can produce primary amines.
Aplicaciones Científicas De Investigación
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanoethenyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Shares the benzimidazole and furan moieties but lacks the cyanoethenyl group.
2-(4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl)methylidene)hydrazine-1-carbothioamide: Contains a benzimidazole moiety and a thiosemicarbazone group.
Uniqueness
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid is unique due to the presence of the cyanoethenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
IUPAC Name |
4-[(E)-2-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c22-12-15(13-5-7-14(8-6-13)20(25)26)11-16-9-10-19(27-16)28-21-23-17-3-1-2-4-18(17)24-21/h1-11H,(H,23,24)(H,25,26)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMTKYNZDBTGR-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C(C#N)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C(/C#N)\C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)

![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5107547.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-phenylfuran-2-one](/img/structure/B5107549.png)
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)

![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-tert-butylsulfanylethyl)acetamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-(2-phenoxypropanoylamino)benzoate](/img/structure/B5107616.png)

